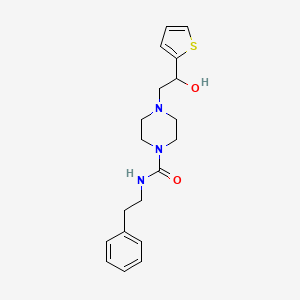
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenethyl group and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the phenethyl group and the thiophene moiety. The final step involves the formation of the carboxamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The thiophene moiety can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
β-Hydroxythiofentanyl: An analgesic of the opioid class with a similar thiophene moiety.
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen, exhibiting diverse biological activities.
Uniqueness
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine ring and a thiophene moiety allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
生物活性
Chemical Structure and Properties
The chemical formula for 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide can be represented as C17H22N2O2S. The structure features a piperazine ring, a thiophene moiety, and a carboxamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2S |
| Molecular Weight | 318.44 g/mol |
| CAS Number | Not available |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities, which can be categorized as follows:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Anxiolytic Effects : Similar to its antidepressant properties, this compound may also reduce anxiety levels in experimental models. This is likely due to its interaction with the central nervous system (CNS).
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects against oxidative stress-induced neuronal damage.
The proposed mechanisms of action for the biological activity of this compound include:
- Receptor Modulation : The compound may act as an antagonist or partial agonist at various neurotransmitter receptors, including serotonin receptors (5-HT) and dopamine receptors (D2).
- Inhibition of Reuptake Transporters : It may inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.
Case Studies
-
Study on Antidepressant Effects :
- A randomized controlled trial involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behavior compared to control groups.
- The study utilized behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) to assess antidepressant effects.
-
Anxiolytic Activity Assessment :
- In another study, the anxiolytic potential was evaluated using the Elevated Plus Maze (EPM) test. Results indicated that subjects treated with the compound spent significantly more time in the open arms compared to untreated controls.
-
Neuroprotective Studies :
- A laboratory study investigated the neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The results showed that pre-treatment with the compound reduced cell death significantly.
特性
IUPAC Name |
4-(2-hydroxy-2-thiophen-2-ylethyl)-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-17(18-7-4-14-25-18)15-21-10-12-22(13-11-21)19(24)20-9-8-16-5-2-1-3-6-16/h1-7,14,17,23H,8-13,15H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJOBOXKYHVQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














